organische Stickstoffverbindungen

Organonitrogen compounds are a diverse class of chemical substances containing nitrogen atoms bonded to carbon atoms, forming various functional groups such as amides, nitriles, amines, and nitro groups. These compounds play crucial roles in numerous applications across different industries. In the pharmaceutical sector, organonitrogen compounds are essential for synthesizing drugs due to their ability to influence pharmacological properties through structural modifications. For instance, amides can be used as prodrugs, while amines act as key intermediates in drug synthesis.

In agriculture, nitrile-containing compounds serve as herbicides and fungicides by interfering with the cellular processes of pests and weeds. Nitro groups are often utilized in pesticides due to their high reactivity and effectiveness against various insects. Additionally, organonitrogen compounds find applications in the dyestuff industry where they contribute to vibrant and stable colors. The diverse properties of these compounds make them indispensable in research and development, enabling chemists to explore new functionalities and improve existing products.

- Amine

- N-Arylamide

- Quaternäre Ammoniumsalze

- Organische Nitrosoverbindungen

- Isocyanate

- Sulfonylharnstoffe

- Zyklohexasamine

- Guanidine

- Organische Zyanide

- Stickstoffmusterverbindungen

- Amidin

- N-Organohydroxylamin

- Hydrazine und Derivate

- Aminoxide

- Dialkylamine

- 1,2-Aminolalkohole

- Organische Diazoniumsalze

- Aromatalkylamine

- Oxime

- Azoverbindungen

- Organische N-nitrososverbindungen

- Quinonimine

- Imine

- Organische Isocyanide

- Monoalkylamine

- Aminen

- Karnitin

- Arylethylamine

- Carbodiimide

- Thiuramdisulfide

- Tiere

- Nitrile

- Trialkylamine

- Tetraalkylammoniumsalze

- 1,3-Aminoalkohole

- Phenylalkylamine

- Isocyanide Dichloride

- Carboximidamide

- Nitroguanidine

- N-Acetylaromamine

- N-Acylethanolamine

- Dialkylarylamin

- Oximcarbamate

- Arylhydroxyamide

- Phosphocholinen

- Acyllcholinen

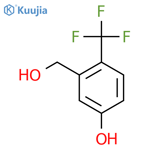

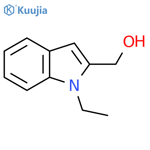

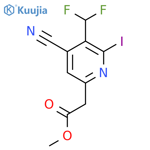

| Struktur | Chemischer Name | CAS | MF |

|---|---|---|---|

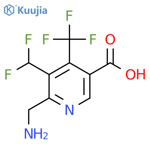

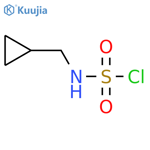

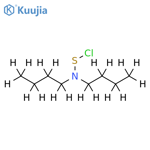

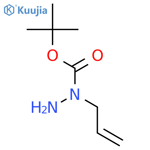

|

N-(Butan-2-YL)-N-ethylsulfamoyl chloride | 1095075-62-9 | C6H14ClNO2S |

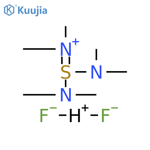

|

Tris(dimethylamino)sulfonium bifluoride | 85248-37-9 | |

|

N-methyl-N-propylsulfamoyl chloride | 263169-12-6 | C4H10ClNO2S |

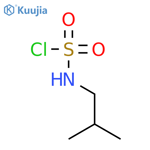

|

Isobutylsulfamoyl Chloride | 26118-68-3 | C4H10ClNO2S |

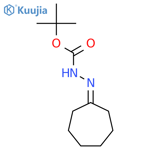

|

Hydrazinecarboxylic acid, cycloheptylidene-, 1,1-dimethylethyl ester | 79201-40-4 | C12H22N2O2 |

|

N-propylsulfamoyl fluoride | 32361-50-5 | C3H8FNO2S |

|

(Cyclopropylmethyl)sulfamoyl Chloride | 454219-12-6 | C4H8ClNO2S |

|

Bis(N,N-dibutylamine)-N,N’-disulfide-d36 | 1216478-97-5 | C16H36N2S2 |

|

Di-N-butyl Amidosulfenyl Chloride-d18 | 1216978-01-6 | C8H18ClNS |

|

Tert-Butyl 1-allylhydrazinecarboxylate | 21075-86-5 | C8H16N2O2 |

Verwandte Literatur

-

Dongnv Jin,Gaojie Jiao,Wenfeng Ren,Jinghui Zhou,Runcang Sun J. Mater. Chem. C, 2021,9, 16450-16458

-

Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046

-

Eliseo Ruiz,Jordi Cirera,Santiago Alvarez,Claudia Loose,Jens Kortus Chem. Commun., 2008, 52-54

Empfohlene Lieferanten

-

Shanghai Joy Biotech LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Jinan Hanyu Chemical Co.,Ltd.Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Xiamen PinR Bio-tech Co., Ltd.Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

钜澜化工科技(青岛)有限公司Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Amadis Chemical Company LimitedFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

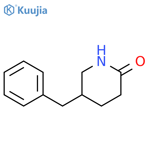

Empfohlene Produkte

-

5-benzylpiperidin-2-one Cas No: 906624-61-1

5-benzylpiperidin-2-one Cas No: 906624-61-1 -

-

-

-